Bitertanol's Endocrine Activity is Quantifiably Distinct from Other Triazoles
Bitertanol demonstrates significantly higher potency as an estrogen receptor (ER) agonist compared to structurally similar triazoles like Tebuconazole and Cyproconazole. In a standardized reporter gene assay, Bitertanol's EC50 for ER agonism was 9.3 µM (95% CI: 6.2–14.7 µM), while Tebuconazole's was 45.4 µM (95% CI: 37.8–54.8 µM) and Cyproconazole's was 227 µM (95% CI: 140–650 µM) [1]. This represents a 4.9-fold and 24.4-fold increase in potency for Bitertanol over Tebuconazole and Cyproconazole, respectively. Additionally, Bitertanol was specifically identified as an ERα antagonist, a property not observed for all azoles tested [2].
| Evidence Dimension | ER Agonism EC50 |
|---|---|
| Target Compound Data | 9.3 µM (95% CI: 6.2 to 14.7 µM) |
| Comparator Or Baseline | Tebuconazole: 45.4 µM; Cyproconazole: 227 µM |
| Quantified Difference | 4.9-fold lower EC50 vs. Tebuconazole; 24.4-fold lower EC50 vs. Cyproconazole |
| Conditions | Reporter gene assay for human estrogen receptor (ER) activation |
Why This Matters
For toxicology studies, this 4.9- to 24.4-fold difference in ER agonism potency means Bitertanol cannot be used interchangeably with other triazoles without significantly altering endocrine disruption endpoints and risk assessment outcomes.
- [1] Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Oxford Academic. (2024). Table 1: ER agonism EC50 values for Bitertanol (9.3 µM), Tebuconazole (45.4 µM), and Cyproconazole (227 µM). View Source
- [2] Azole pesticide products and their hepatic metabolites cause endocrine disrupting potential by suppressing the homo-dimerization of human estrogen receptor alpha. PubMed. (2023). Three azoles (bitertanol, cafenstrole, and tebufenpyrad) were determined to be ERα antagonists. View Source
